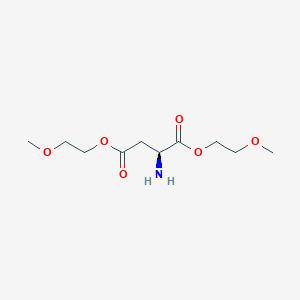
2,2'-Bipyridine, 4-heptadecyl-4'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 This compound is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry
Méthodes De Préparation
The synthesis of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and appropriate alkylating agents.
Alkylation Reaction: The 4-position of 2,2’-bipyridine is alkylated using heptadecyl bromide in the presence of a base such as potassium carbonate.
Methylation: The 4’-position is then methylated using methyl iodide under basic conditions.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Complexation: It forms stable complexes with transition metals like ruthenium, platinum, and iron, which are used in various catalytic and luminescent applications.
Applications De Recherche Scientifique
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its hydrophobic properties and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its luminescent properties.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine ring coordinate with metal centers, forming stable five-membered chelate rings. This chelation enhances the stability and reactivity of the metal complexes, making them effective in various catalytic and biological processes. The hydrophobic heptadecyl group also plays a role in modulating the compound’s solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- can be compared with other bipyridine derivatives:
2,2’-Bipyridine: The parent compound without any substituents, known for its versatility as a ligand.
4,4’-Bipyridine: Another isomer with nitrogen atoms in the 4,4’-positions, used in coordination chemistry and materials science.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4,4’-positions, enhancing its electron-donating properties.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl groups at the 4,4’-positions, known for its hydrophobic properties.
The uniqueness of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- lies in its combination of hydrophobic and chelating properties, making it suitable for specialized applications in both aqueous and non-aqueous environments.
Propriétés
Numéro CAS |
86137-05-5 |
|---|---|
Formule moléculaire |
C28H44N2 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-(4-heptadecylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C28H44N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-22-30-28(24-26)27-23-25(2)19-21-29-27/h19-24H,3-18H2,1-2H3 |
Clé InChI |
MEQOSSABIMNAFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


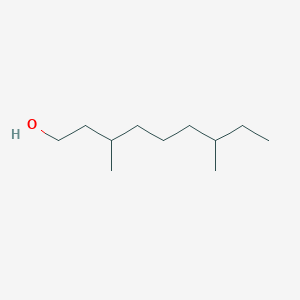
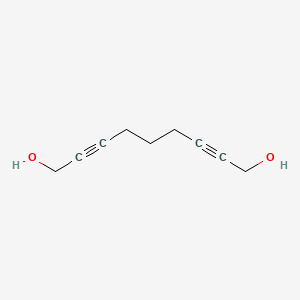
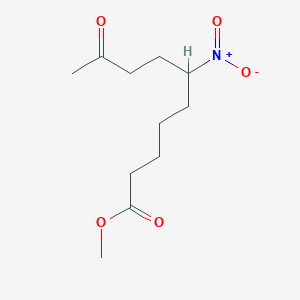
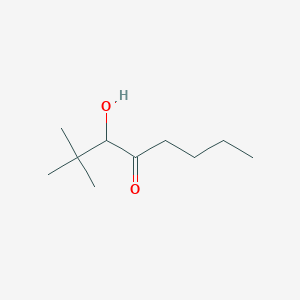
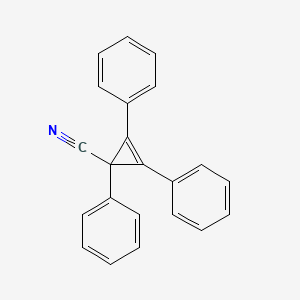
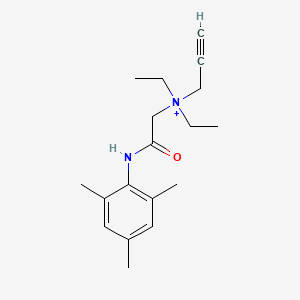
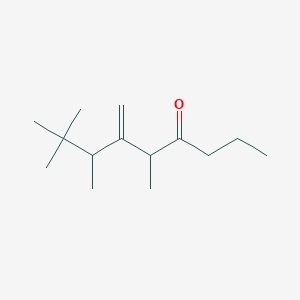
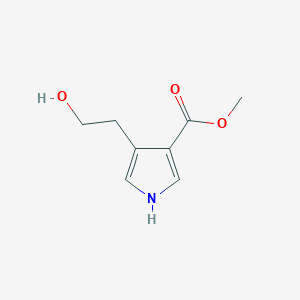
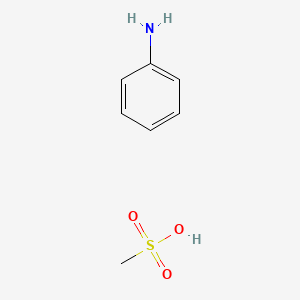

![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)
![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
